molecular formula C13H19NO2 B13900818 (3R)-3-amino-3-phenylheptanoic acid

(3R)-3-amino-3-phenylheptanoic acid

Cat. No.: B13900818
M. Wt: 221.29 g/mol
InChI Key: TXISEKGSYVFIEQ-CYBMUJFWSA-N
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Description

(3R)-3-amino-3-phenylheptanoic acid is an organic compound characterized by the presence of an amino group and a phenyl group attached to a heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-phenylheptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptanoic acid derivatives and phenyl-containing compounds.

    Formation of the Amino Group:

    Formation of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or other aromatic substitution reactions.

    Chirality Control: Ensuring the (3R) configuration requires the use of chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysis: Utilizing efficient catalysts to speed up the reaction.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-phenylheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Oxo derivatives.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

(3R)-3-amino-3-phenylheptanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-phenylheptanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-amino-3-phenylbutanoic acid
  • (3R)-3-amino-3-phenylpentanoic acid
  • (3R)-3-amino-3-phenylhexanoic acid

Uniqueness

(3R)-3-amino-3-phenylheptanoic acid is unique due to its specific chain length and the presence of both an amino and phenyl group, which confer distinct chemical and biological properties compared to its shorter or longer chain analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(3R)-3-amino-3-phenylheptanoic acid

InChI

InChI=1S/C13H19NO2/c1-2-3-9-13(14,10-12(15)16)11-7-5-4-6-8-11/h4-8H,2-3,9-10,14H2,1H3,(H,15,16)/t13-/m1/s1

InChI Key

TXISEKGSYVFIEQ-CYBMUJFWSA-N

Isomeric SMILES

CCCC[C@@](CC(=O)O)(C1=CC=CC=C1)N

Canonical SMILES

CCCCC(CC(=O)O)(C1=CC=CC=C1)N

Origin of Product

United States

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